

Comparative Analysis of Asp-Tyr and Bioactive Dipeptides: Physicochemical Profiling & Functional Applications

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Compound of Interest

Compound Name:	Asp-Tyr
CAS No.:	22840-03-5
Cat. No.:	B1582757

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Executive Summary

This guide provides a technical comparative analysis of Aspartyl-Tyrosine (**Asp-Tyr**) against key structural isomers (Tyr-Asp) and functional analogs (Carnosine). While often viewed merely as a degradation product or synthetic intermediate, **Asp-Tyr** exhibits distinct physicochemical behaviors governed by its zwitterionic nature and specific side-chain interactions.

Key Findings:

- **Sequence Isomerism is Critical:** Despite identical molecular weights, **Asp-Tyr** and Tyr-Asp display divergent biological activities. Tyr-Asp acts as a specific metabolic regulator (GAPDH inhibitor) in stress signaling, whereas **Asp-Tyr** functions primarily through direct radical scavenging and metal chelation.
- **Stability Profile:** **Asp-Tyr** is susceptible to succinimide formation (isomerization to iso-Asp) under physiological conditions, a degradation pathway distinct from the enzymatic hydrolysis seen in hydrophobic dipeptides.

- Analytical Advantage: The presence of the Tyrosine chromophore allows for high-sensitivity dual-wavelength detection (280 nm / 214 nm), simplifying stability profiling compared to non-aromatic dipeptides like Carnosine.

Part 1: Physicochemical Comparative Analysis

The functional utility of a dipeptide is dictated by its electronic environment and solution behavior. We compare **Asp-Tyr** with its inverse sequence (Tyr-Asp) and the standard antioxidant dipeptide, Carnosine (β -Ala-His).

Table 1: Comparative Physicochemical Profile[1][2]

Feature	Asp-Tyr (DY)	Tyr-Asp (YD)	Carnosine (β -Ala-His)
Molecular Weight	296.28 Da	296.28 Da	226.23 Da
Isoelectric Point (pI)	~3.8 (Acidic)	~3.8 (Acidic)	~7.6 (Basic/Neutral)
Solubility (Water)	High (Polar/Zwitterionic)	High	High (>100 mg/mL)
Dominant Charge (pH 7.4)	Net Negative (-1 to -2)	Net Negative (-1 to -2)	Near Neutral / Positive
Key Functional Group	Phenol (Tyr) + -Carboxyl (Asp)	Phenol (Tyr) + -Carboxyl (Asp)	Imidazole (His)
Primary Stability Risk	Succinimide Formation (Asp isomerization)	N-terminal degradation	Peptidase (Carnosinase) hydrolysis
UV Absorption	275-280 nm (Tyr)	275-280 nm (Tyr)	< 220 nm (Peptide bond only)

Mechanistic Insight: The "Sequence Effect"

Although **Asp-Tyr** and Tyr-Asp share the same atoms, their biological "fingerprint" differs due to the spatial arrangement of the N-terminal amine relative to the side chains.

- **Asp-Tyr:** The N-terminal Aspartate positions a free amine () adjacent to a carboxylate side chain. This proximity facilitates metal chelation (,) but also increases the risk of intramolecular cyclization to form a succinimide intermediate, leading to backbone degradation.
- **Tyr-Asp:** Placing Tyrosine at the N-terminus exposes the phenolic hydroxyl group more directly to solvent, potentially altering its Highest Occupied Molecular Orbital (HOMO) energy. Quantum chemical studies suggest Tyr-Asp-containing peptides may have higher HOMO energy, theoretically making them superior electron donors (antioxidants) in specific steric environments compared to **Asp-Tyr** sequences.

Part 2: Biological Performance & Functional Applications

Antioxidant Capacity: Scavenging vs. Chelation

Asp-Tyr utilizes a dual-mechanism approach to mitigate oxidative stress, distinct from the Imidazole-based buffering of Carnosine.

- **Radical Scavenging:** The phenolic ring of Tyrosine acts as a hydrogen donor to neutralize Reactive Oxygen Species (ROS) like peroxy radicals.
- **Metal Chelation:** The Aspartate residue provides carboxylate ligands that sequester transition metals (Fe, Cu), preventing them from catalyzing the Fenton reaction (production of hydroxyl radicals).

Comparison:

- **Asp-Tyr:** Superior in metal-catalyzed oxidation models due to Asp chelation.
- **Carnosine:** Superior in buffering intracellular pH (lactic acid accumulation) and scavenging reactive aldehydes (anti-glycation).

Enzymatic Stability & Metabolism

Researchers developing peptide drugs must account for differential enzymatic susceptibility.

- Pepsin Sensitivity: Pepsin cleaves preferentially at the C-terminus of hydrophobic/aromatic residues (Phe, Tyr, Trp). **Asp-Tyr** is a direct substrate.
- Metabolic Signaling (Tyr-Asp Specificity): The isomer Tyr-Asp has been identified as a "signaling metabolite" that inhibits Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in plants, redirecting flux toward the Pentose Phosphate Pathway to generate NADPH (reducing power). **Asp-Tyr** does not exhibit this specific inhibitory constant (), highlighting the necessity of sequence verification.

Part 3: Experimental Protocols

Protocol A: High-Resolution Stability Profiling via RP-HPLC

Objective: To quantify **Asp-Tyr** degradation and separate it from its isomer or succinimide byproducts.

Reagents:

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water (Maintains Asp protonation for retention).
- Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
- Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 μm particle size). Note: A "Polar-Embedded" C18 is recommended for better retention of the hydrophilic Asp moiety.

Workflow:

- Sample Prep: Dissolve **Asp-Tyr** standard to 1 mg/mL in Mobile Phase A. Filter through 0.22 μm PVDF membrane.
- Equilibration: Flow rate 1.0 mL/min, 95% A / 5% B for 10 mins.
- Gradient Method:

- 0-2 min: Isocratic 5% B (Load)
- 2-20 min: Linear gradient 5%
30% B (Shallow gradient is critical for resolving isomers).
- 20-25 min: Wash 95% B.
- Detection:
 - Channel 1 (214 nm): Detects peptide bonds (Universal).
 - Channel 2 (280 nm): Detects Tyrosine side chain (Specific). Loss of 280nm signal relative to 214nm indicates cleavage of the Tyr residue.

Protocol B: Enzymatic Resistance Assay (Pepsin)

Objective: To determine half-life (

) of **Asp-Tyr** under simulated gastric conditions.

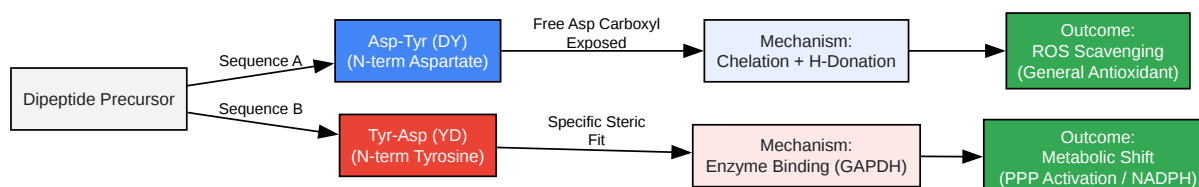
- Reaction Buffer: Simulated Gastric Fluid (SGF) - 0.2% (w/v) NaCl, pH adjusted to 1.2 with HCl.
- Enzyme Prep: Dissolve Porcine Pepsin (Sigma) to 3.2 mg/mL in SGF.
- Incubation:
 - Mix 100 μ L **Asp-Tyr** (10 mM) with 900 μ L SGF (with Pepsin).
 - Incubate at 37°C in a shaking water bath.
- Sampling:
 - At t = 0, 5, 15, 30, 60 min, remove 100 μ L aliquots.
 - Quench: Immediately add 20 μ L of 1.0 M NaOH (raises pH > 8.0, irreversibly inactivating Pepsin).

- Analysis: Inject quenched samples into HPLC (Protocol A). Plot Peak Area vs. Time to calculate

Part 4: Visualization of Signaling & Logic

Diagram 1: Structural Isomerism & Functional Divergence

This diagram illustrates how the sequence order (**Asp-Tyr** vs. Tyr-Asp) dictates the biological pathway: Metabolic Regulation vs. Direct Antioxidant Scavenging.

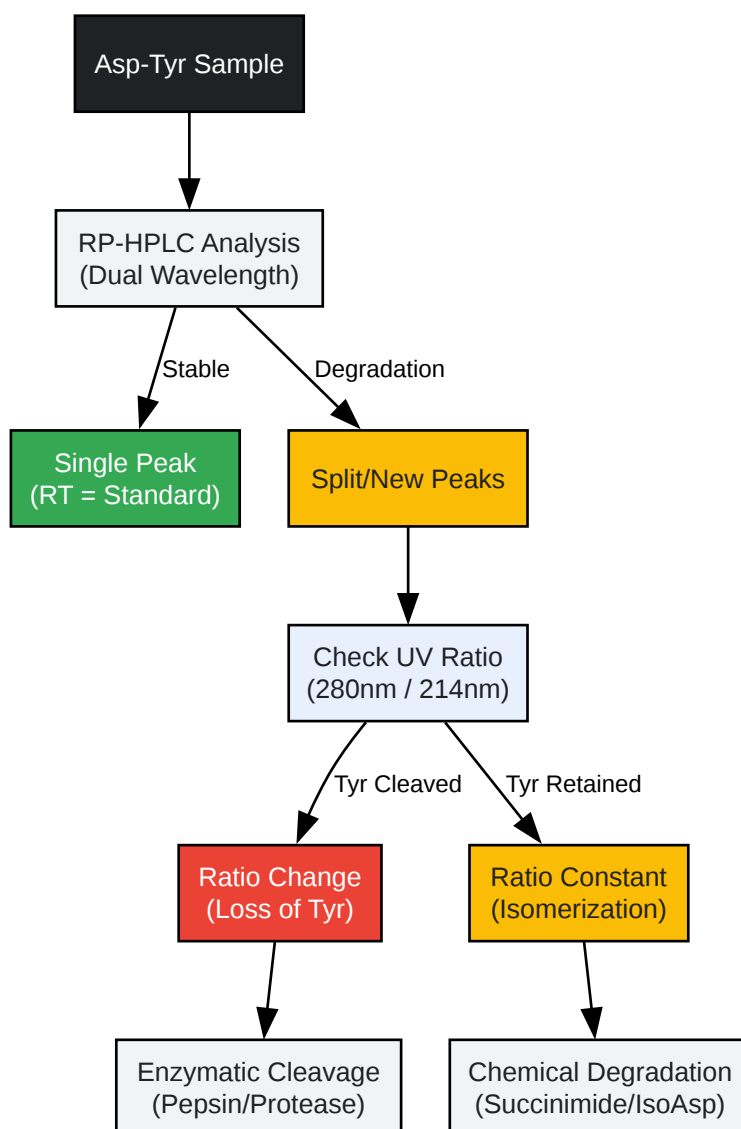


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Caption: Divergent biological pathways of sequence isomers. **Asp-Tyr** favors direct chemical scavenging, while Tyr-Asp engages specific enzymatic regulation.

Diagram 2: Stability Analysis Workflow

A logical flow for determining the stability mechanism of **Asp-Tyr** samples.



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Caption: Decision tree for distinguishing between enzymatic hydrolysis and chemical isomerization (succinimide formation) using HPLC-UV ratios.

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